

Spectroscopic and Synthetic Profile of 4-Isopropylbenzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Isopropylbenzenesulfonyl chloride

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **4-Isopropylbenzenesulfonyl chloride** (CAS No. 54997-90-9), a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering detailed data and experimental protocols to support their work.

Chemical Structure and Properties

4-Isopropylbenzenesulfonyl chloride is a sulfonyl chloride compound containing an isopropyl-substituted benzene ring. Its structure is amenable to a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.

Figure 1: Chemical structure of **4-Isopropylbenzenesulfonyl Chloride**.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Isopropylbenzenesulfonyl chloride**, providing a reference for its identification and characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.85	Doublet	8.5	2H, Aromatic (ortho to SO ₂ Cl)
7.45	Doublet	8.5	2H, Aromatic (ortho to isopropyl)
3.05	Septet	6.9	1H, CH of isopropyl
1.25	Doublet	6.9	6H, CH ₃ of isopropyl

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Assignment
156.5	Aromatic C (para to SO ₂ Cl)
138.5	Aromatic C (ipso to SO ₂ Cl)
128.0	Aromatic CH (ortho to SO ₂ Cl)
127.5	Aromatic CH (ortho to isopropyl)
34.0	CH of isopropyl
23.5	CH ₃ of isopropyl

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Strong	C-H stretch (aliphatic)
1595	Medium	C=C stretch (aromatic)
1375	Strong	S=O stretch (asymmetric)
1170	Strong	S=O stretch (symmetric)
830	Strong	C-H bend (para-disubstituted)
570	Medium	S-Cl stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
218	25	[M] ⁺ (³⁵ Cl)
220	8	[M+2] ⁺ (³⁷ Cl)
203	100	[M - CH ₃] ⁺
183	30	[M - Cl] ⁺
139	45	[M - SO ₂ Cl] ⁺
119	20	[C ₉ H ₁₁] ⁺

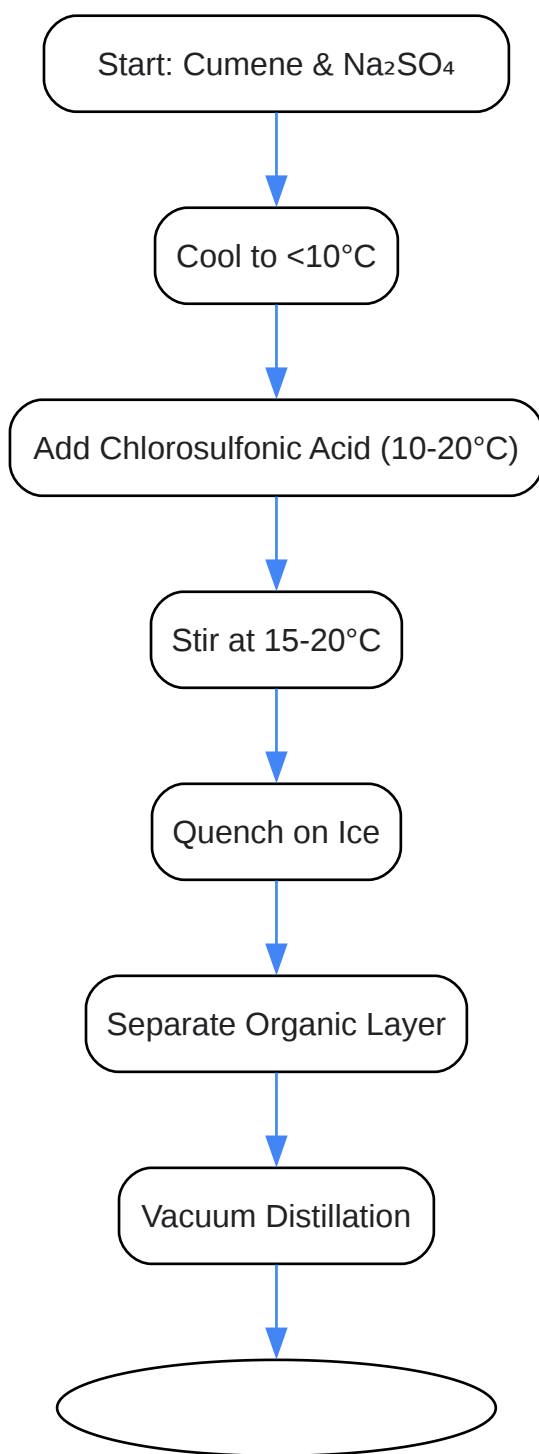
Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of **4-Isopropylbenzenesulfonyl chloride** are provided below.

Synthesis of 4-Isopropylbenzenesulfonyl chloride[1][2][3]

4-Isopropylbenzenesulfonyl chloride can be synthesized via the chlorosulfonation of cumene (isopropylbenzene).[1] A typical laboratory-scale procedure is as follows:

- In a four-necked flask equipped with a stirrer, dropping funnel, and thermometer, add 72.0 g of cumene and 3.6 g of anhydrous sodium sulfate.
- Cool the mixture to below 10°C using an ice bath.
- Slowly add 216.2 g of chlorosulfonic acid dropwise over 2.5-3.0 hours, maintaining the reaction temperature between 10-20°C.
- After the addition is complete, continue stirring at 15-20°C for 2 hours.
- Carefully pour the reaction mixture onto crushed ice with stirring.
- Separate the lower organic layer, which is the crude **4-isopropylbenzenesulfonyl chloride**.
- The crude product can be purified by vacuum distillation.

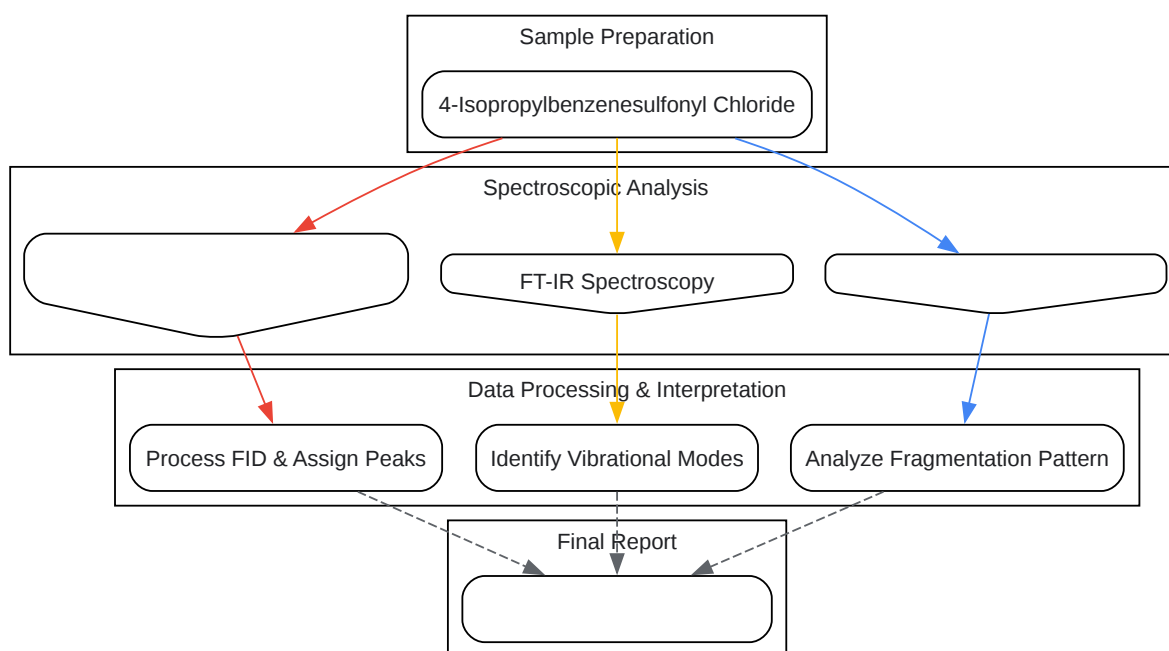


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Figure 2: Workflow for the synthesis of **4-Isopropylbenzenesulfonyl Chloride**.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for obtaining the spectroscopic data presented in this guide.



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Figure 3: General workflow for spectroscopic analysis.

- Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).
- Sample Preparation: Dissolve approximately 10-20 mg of **4-Isopropylbenzenesulfonyl chloride** in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

- Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
- Sample Preparation: A thin film of the neat liquid or a solution in a suitable solvent (e.g., CCl_4) can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared for solid samples.
- Acquisition: Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
- Ionization: Electron impact (EI) ionization is typically used.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded and their relative abundances are determined.

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References

- 1. 4-ISOPROPYLBENZENESULFONYL CHLORIDE | 54997-90-9 [chemicalbook.com]
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